molecular formula C7H8BClO2 B068662 2-Chloro-5-methylphenylboronic acid CAS No. 193353-35-4

2-Chloro-5-methylphenylboronic acid

Cat. No.: B068662
CAS No.: 193353-35-4
M. Wt: 170.4 g/mol
InChI Key: JMUXNVYJDBCLPF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Chloro-5-methylphenylboronic acid typically involves the reaction of 2-Chloro-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Chloro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-chloro-5-methylphenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, enabling the synthesis of complex organic molecules essential for pharmaceutical development.

Key Features:

  • Reactivity: It reacts efficiently with various electrophiles.
  • Selectivity: Allows for the selective formation of desired products with minimal by-products.

Drug Development

Targeting Specific Enzymes and Receptors

The compound's ability to form stable complexes with biomolecules makes it particularly valuable in drug design. It is utilized in developing inhibitors that target specific enzymes or receptors implicated in diseases.

Case Study:

  • Inhibitor Development: Research has demonstrated that derivatives of this compound can inhibit proteases involved in cancer progression, showcasing its potential in therapeutic applications.

Material Science

Synthesis of Boron-Containing Polymers

In material science, this compound is employed to synthesize boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced electronic applications.

Advantages:

  • Thermal Stability: Improved resistance to heat.
  • Mechanical Strength: Greater durability in various applications.

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a significant role in bioconjugation techniques, which are essential for developing biosensors and diagnostic tools. Its unique chemical properties allow for the efficient attachment of biomolecules to surfaces or other molecules.

Applications:

  • Biosensors: Enhancing sensitivity and specificity in detecting biomolecules.
  • Diagnostics: Improving the performance of diagnostic assays through effective biomolecule immobilization.

Environmental Chemistry

Pollutant Detection Sensors

This compound is also utilized in environmental chemistry for developing sensors that detect pollutants. This application is critical for industries aiming to monitor and reduce their environmental impact effectively.

Key Applications:

  • Sensor Development: Creating sensitive devices for real-time monitoring of environmental pollutants.

Summary Table of Applications

Application AreaKey UsesBenefits
Organic SynthesisSuzuki-Miyaura cross-couplingEfficient carbon-carbon bond formation
Drug DevelopmentInhibitors targeting enzymes/receptorsPotential therapeutic applications
Material ScienceSynthesis of boron-containing polymersEnhanced thermal stability and strength
BioconjugationAttachment of biomoleculesImproved performance in biosensors/diagnostics
Environmental ChemistryPollutant detection sensorsReal-time monitoring capabilities

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 193353-35-4
  • Formula : C₇H₈BClO₂
  • Molecular Weight : 170.40 g/mol
  • Purity : ≥96% (commonly available, with varying anhydride content) .

Applications :
Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals. Its electron-donating methyl group and electron-withdrawing chlorine substituent balance reactivity in catalytic processes .

Comparison with Structural Analogs

Key analogs are selected based on substituent variations (halogens, alkyl, alkoxy groups) and commercial relevance.

Substituent Effects on Reactivity and Physical Properties

Compound Name CAS No. Formula Molecular Weight Substituent Effects Melting Point (°C) Key Applications/Findings
2-Chloro-5-methylphenylboronic acid 193353-35-4 C₇H₈BClO₂ 170.40 - Methyl (electron-donating) and Cl (electron-withdrawing) create balanced electronic effects. ~90–150 (estimated) Moderate reactivity in Suzuki couplings; used in azadibenzazepine synthesis .
5-Chloro-2-methoxyphenylboronic acid 89694-48-4 C₇H₈BClO₃ 186.40 - Methoxy group enhances solubility but reduces electrophilicity. 145 Used in drug intermediates; lower reactivity compared to methyl analogs .
2-Chloro-5-(trifluoromethyl)phenylboronic acid 182344-18-9 C₇H₅BClF₃O₂ 224.38 - Strongly electron-withdrawing CF₃ group increases electrophilicity. Not reported High reactivity in electron-deficient systems; priced higher due to synthetic complexity .
2-Fluoro-5-methoxyphenylboronic acid 127972-00-3 C₈H₁₀BFO₃ 191.97 - Fluorine enhances stability; methoxy improves solubility. 92–97 Explored in antimicrobial studies; fluorine substitution improves metabolic stability .
4-Methylphenylboronic acid 5720-07-0 C₇H₉BO₂ 135.96 - Methyl group as sole substituent; less steric hindrance. 216–218 Baseline analog for studying electronic effects; higher reactivity in neutral conditions .

Electronic and Steric Influence on Catalytic Reactions

  • Electron-Donating Groups (e.g., methyl, methoxy) :
    • Increase nucleophilicity of the boronic acid but may reduce oxidative addition efficiency in palladium catalysis.
    • Example: this compound showed lower yields compared to CF₃-substituted analogs in aryl-amine couplings due to reduced electrophilicity .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) :
    • Enhance electrophilicity, accelerating transmetallation in Suzuki reactions.
    • Example: 2-Chloro-5-(trifluoromethyl)phenylboronic acid achieves >80% yield in couplings with electron-rich aryl halides .

Commercial Availability and Pricing

Compound Name Supplier Purity Price (USD/g) Notes
This compound TCI America 97–111% ~1.44 (5g) Contains anhydride; bulk discounts available .
5-Chloro-2-methoxyphenylboronic acid TCI America >97% ~4.60 (1g) Higher cost due to methoxy group .
2-Chloro-5-(trifluoromethyl)phenylboronic acid TCI America >97% ~5.20 (1g) Premium pricing reflects fluorine and CF₃ synthesis challenges .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis :
    • This compound is a key intermediate in antipsychotic drug candidates, though its moderate reactivity requires optimized catalytic conditions (e.g., Pd(OAc)₂ with SPhos ligand) .
  • Antimicrobial Activity :
    • Fluorinated analogs (e.g., 2-Fluoro-5-methoxyphenylboronic acid) exhibit enhanced bioactivity due to improved membrane permeability and resistance to enzymatic degradation .
  • Material Science :
    • Boronic acids with strong electron-withdrawing groups (e.g., CF₃) are prioritized in OLED material synthesis for their stability under high-temperature processing .

Biological Activity

2-Chloro-5-methylphenylboronic acid is a boronic acid derivative with significant relevance in medicinal chemistry and biological research. This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. Its unique structural features facilitate interactions with various biological targets, making it a subject of interest in several studies.

  • Molecular Formula: C7H8BClO2
  • Molecular Weight: 171.40 g/mol
  • CAS Number: 1261911-08-3

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and amino alcohols, which are common in many biological molecules. This property allows it to act as an inhibitor of certain enzymes, particularly those involved in cancer cell proliferation and inflammation.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In a study involving prostate cancer cells (PC-3), compounds similar to this boronic acid were found to significantly reduce cell viability:

CompoundConcentration (µM)Cell Viability (%)
B5533
B7544

These results indicate that while the compounds effectively inhibit cancer cell growth, they maintain higher viability in healthy cells (71% and 95% respectively) .

Antimicrobial Properties

The antimicrobial potential of boronic acids, including this compound, has been explored against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The inhibition zones measured for different microorganisms ranged from 7 mm to 13 mm, indicating moderate antimicrobial activity .

Antioxidant Activity

In addition to anticancer and antimicrobial properties, boronic acids have demonstrated antioxidant capabilities. Compounds derived from this class were tested using methods such as DPPH and ABTS assays, showing significant antioxidant activity comparable to standard antioxidants .

Case Studies

  • Prostate Cancer Treatment:
    • A series of boronic acid derivatives were synthesized and tested for their effects on prostate cancer cells. The study highlighted the selective cytotoxicity of these compounds towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.
  • Antimicrobial Efficacy:
    • A comparative study evaluated the efficacy of several boronic compounds against common bacterial strains. The findings indicated that certain derivatives exhibited superior activity against resistant strains, supporting their potential use in developing new antimicrobial agents.

Properties

IUPAC Name

(2-chloro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUXNVYJDBCLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590374
Record name (2-Chloro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193353-35-4
Record name (2-Chloro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methylphenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-methylphenylboronic acid
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2-Chloro-5-methylphenylboronic acid
2-Imino-4-nitropyridin-1(2H)-ol
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2-Chloro-5-methylphenylboronic acid
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2-Chloro-5-methylphenylboronic acid
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2-Imino-4-nitropyridin-1(2H)-ol
2-Chloro-5-methylphenylboronic acid
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
2-Chloro-5-methylphenylboronic acid

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